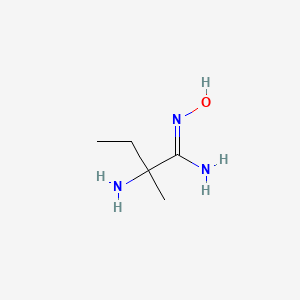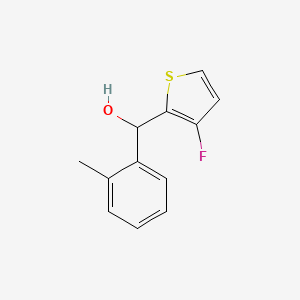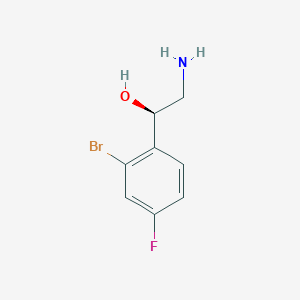![molecular formula C6H7BN2O3S2 B13082881 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organic compound that belongs to the class of diazaborinins This compound is characterized by the presence of a thieno ring fused with a diazaborinin ring, along with a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with diazaborine precursors. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate . The process may also involve heating the reaction mixture to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
科学的研究の応用
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Fluorinated Thieno[2′,3′4,5]benzo[1,2-d][1,2,3]triazole: This compound is similar in structure but contains a fluorine atom, which can influence its electronic properties and reactivity.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability to the compound. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C6H7BN2O3S2 |
|---|---|
分子量 |
230.1 g/mol |
IUPAC名 |
1-hydroxy-2-methylsulfonylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2O3S2/c1-14(11,12)9-7(10)5-2-3-13-6(5)4-8-9/h2-4,10H,1H3 |
InChIキー |
DRXHMDGOVLYFIU-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=NN1S(=O)(=O)C)SC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


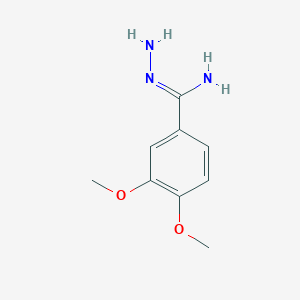
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
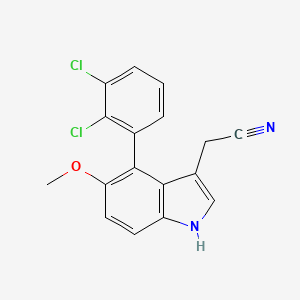
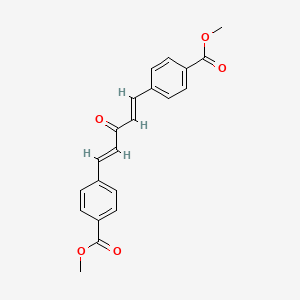
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)

![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)


